8-Iodoisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Iodoisoquinoline involves various chemical reactions. For instance, a study discusses the synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents . Another research paper presents the characterization and synthesis of 8-substituted quinolines .Molecular Structure Analysis
The molecular formula of this compound is C9H6IN . Its InChI code is 1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H and the InChI key is HQUAAVGLCWGKJE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve various processes. For example, a study discusses the chemical reactions of 8-quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 255.06 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antimalarial and Antimicrobial Activities
- 8-Aminoquinolines, a group including 8-Iodoisoquinoline derivatives, have shown significant promise in the treatment of latent malaria. These compounds have brought about revolutionary scientific discoveries and are considered a key therapeutic option against malaria, despite some associated toxicities (Baird, 2019).
- The antimicrobial and antifungal potential of 8-Hydroxyquinolines, which are chemically related to this compound, has been explored in recent studies. These compounds demonstrate efficacy against a range of microbial and fungal pathogens, suggesting their potential in developing new therapeutic agents (Pippi et al., 2018).
Potential in Cancer Therapy
- Research has indicated that 8-Hydroxyquinolines, a category that includes this compound, exhibit significant anticancer activities. These findings point towards the potential of these compounds in the development of new cancer treatments (Saadeh, Sweidan, & Mubarak, 2020).
Applications in Neurodegenerative Diseases
- The utility of 8-Hydroxyquinoline derivatives in treating neurodegenerative conditions like Alzheimer's disease has been studied. These compounds' ability to bind metal ions and mitigate amyloid plaques makes them promising candidates for treating such diseases (Kenche et al., 2013).
Role in Antidiabetic and Neuroprotective Applications
- 8-Hydroxyquinoline derivatives have demonstrated antidiabetic and neuroprotective properties, further underscoring the versatility of these compounds in various therapeutic areas. Their effect on pathways involved in cell death and neurodegeneration highlights their potential in treating chronic conditions (Suwanjang, Prachayasittikul, & Prachayasittikul, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
8-Iodoisoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Mode of Action
For instance, ethoxyquin, an analogue of isoquinoline, has been shown to inhibit the chaperone domain of heat shock protein 90
Biochemical Pathways
Isoquinoline and its derivatives are known to interact with various biochemical pathways
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
For instance, ethoxyquin, an analogue of isoquinoline, has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . Furthermore, the compound’s interaction with the soil environment can mediate its ecological function .
Properties
IUPAC Name |
8-iodoisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUAAVGLCWGKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857007 | |
Record name | 8-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-27-0 | |
Record name | 8-Iodoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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